4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol
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Overview
Description
4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-fluoro-2-methoxyphenylboronic acid as a starting material . This compound can undergo Suzuki-Miyaura coupling reactions to form the desired product .
Industrial Production Methods
Industrial production of 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and appropriate boronic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
- (5-Fluoro-2-methoxyphenyl)methanol
Uniqueness
4-(5-Fluoro-2-methoxyphenyl)-2-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups enhances its potential for selective interactions in biological systems and its utility in synthetic chemistry.
Properties
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-9-7-10(3-5-13(9)16)12-8-11(15)4-6-14(12)17-2/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APECLKCQISSHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683847 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255636-30-6 |
Source
|
Record name | 5'-Fluoro-2'-methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50683847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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